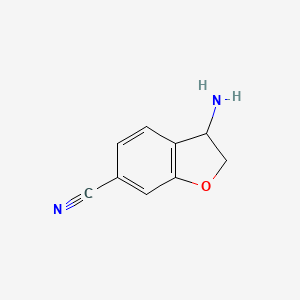

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile

Descripción

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile is a bicyclic heteroaromatic compound featuring a partially saturated benzofuran core. The molecule contains an amino group at position 3 and a cyano substituent at position 6. Its hydrochloride salt form (CAS: [provided in ]) has a molecular formula of C₈H₆ClF₃N₂S and a molecular weight of 254.66 g/mol . The dihydrobenzofuran scaffold imparts rigidity to the structure, while the amino and cyano groups enhance its reactivity for further functionalization, making it a valuable intermediate in medicinal chemistry and materials science.

Propiedades

Fórmula molecular |

C9H8N2O |

|---|---|

Peso molecular |

160.17 g/mol |

Nombre IUPAC |

3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile |

InChI |

InChI=1S/C9H8N2O/c10-4-6-1-2-7-8(11)5-12-9(7)3-6/h1-3,8H,5,11H2 |

Clave InChI |

PGZVNAQUIZWZRP-UHFFFAOYSA-N |

SMILES canónico |

C1C(C2=C(O1)C=C(C=C2)C#N)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile typically involves the following steps:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Amino Group: This step often involves the use of amination reactions, where an amino group is introduced to the benzofuran ring.

Addition of the Nitrile Group: The nitrile group can be introduced through cyanation reactions, where a suitable cyanide source is used.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

(S)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of (S)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Key Observations :

- The target compound’s hydrochloride form includes Cl , F₃ , and S substituents, which are absent in the other analogs. These groups may enhance solubility or alter electronic properties .

- The dimethyl derivative (C₁₀H₁₃NO) lacks a cyano group but features methyl substituents on the dihydrofuran ring, likely improving lipophilicity .

Reactivity and Functionalization Potential

- This compound: The amino group enables nucleophilic substitution or condensation reactions, while the cyano group can participate in cycloaddition or reduction to amines. The dihydrofuran ring may undergo oxidation to a fully aromatic benzofuran .

- 3-Amino-1,2-benzisoxazole-6-carbonitrile: The isoxazole ring is electron-deficient, directing reactivity toward electrophilic substitution at the 6-position. The cyano group allows for cross-coupling reactions, as demonstrated in synthesizing kinase inhibitors .

- 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine: The dimethyl groups sterically hinder the amino group, limiting its reactivity. However, this compound’s stability makes it suitable for applications requiring prolonged shelf life .

Research Findings and Challenges

- Synthetic Challenges: The hydrochloride form of this compound requires stringent anhydrous conditions to prevent decomposition, unlike the more stable benzisoxazole analog .

- Biological Activity : The benzisoxazole derivative shows higher binding affinity to serotonin receptors (5-HT₂A) compared to the dihydrofuran-based compounds, attributed to its enhanced π-π stacking ability .

- Thermal Stability: The dimethyl derivative exhibits superior thermal stability (decomposition temperature >250°C) compared to the cyano-substituted analogs (<200°C), as reported by American Elements .

Actividad Biológica

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and research findings.

Structure

The chemical structure of this compound features a benzofuran core with an amino group and a cyano group, contributing to its unique reactivity and biological properties.

Synthesis

Recent studies have explored various synthetic routes for this compound, including Cs2CO3-mediated reactions that yield high purity and efficiency under mild conditions. For instance, the reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones has been documented to produce derivatives in good yields within short reaction times .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies indicate that it exhibits activity against various Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values for different pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Potential

Research has also indicated the potential anticancer activity of this compound. Studies have shown that the compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

The proposed mechanism involves the inhibition of specific enzymes related to cancer cell metabolism and proliferation, leading to reduced tumor growth. Further investigation into its effects on gene expression profiles in cancer cells is ongoing .

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against a panel of bacterial strains. The compound showed significant growth inhibition compared to standard antibiotics, highlighting its potential utility in treating infections caused by resistant strains .

Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further exploration into its mechanism could lead to novel therapeutic strategies .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is necessary to elucidate metabolism and excretion pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.